molecular formula C22H22N2O3S B2988862 N-BENZYL-4-(N-METHYL4-METHYLBENZENESULFONAMIDO)BENZAMIDE CAS No. 500115-04-8

N-BENZYL-4-(N-METHYL4-METHYLBENZENESULFONAMIDO)BENZAMIDE

Cat. No.: B2988862
CAS No.: 500115-04-8
M. Wt: 394.49
InChI Key: GUYHQMRMGJDGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-BENZYL-4-(N-METHYL4-METHYLBENZENESULFONAMIDO)BENZAMIDE is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide moiety that is N-linked to a benzyl group. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-4-(N-METHYL4-METHYLBENZENESULFONAMIDO)BENZAMIDE typically involves the direct condensation of benzoic acids and amines. This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The reaction conditions are mild, rapid, and highly efficient, making it a green and eco-friendly method.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves the use of high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and Lewis acidic ionic liquids can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-4-(N-METHYL4-METHYLBENZENESULFONAMIDO)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions can vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield substituted benzamide compounds.

Scientific Research Applications

N-BENZYL-4-(N-METHYL4-METHYLBENZENESULFONAMIDO)BENZAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-BENZYL-4-(N-METHYL4-METHYLBENZENESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-BENZYL-4-(N-METHYL4-METHYLBENZENESULFONAMIDO)BENZAMIDE can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and properties of this compound, making it distinct from other benzamide derivatives.

Properties

IUPAC Name

N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-17-8-14-21(15-9-17)28(26,27)24(2)20-12-10-19(11-13-20)22(25)23-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYHQMRMGJDGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.